N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c1-24(19,20)14-8-7-13(16-17-14)11-4-2-5-12(10-11)18-25(21,22)15-6-3-9-23-15/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTJRZYJYDRVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
- 5-ethyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
Uniqueness
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article explores its synthesis, biological activity, and relevant case studies, supported by detailed research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process includes the introduction of the pyridazine moiety and subsequent sulfonamide formation. While specific synthetic routes for this compound are not extensively documented, related thiophene sulfonamides have been synthesized using similar methodologies.
Inhibition of Carbonic Anhydrase
Recent studies have highlighted that thiophene-2-sulfonamides exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly isoforms hCA II, hCA IX, and hCA XII. These isoforms are implicated in various physiological processes and diseases, including cancer and metabolic disorders. The inhibition constants (K_i) for these compounds range from subnanomolar to nanomolar levels, indicating potent activity against these targets .
| Isoform | Inhibition Constant (K_i) |
|---|---|
| hCA I | 683 - 4250 nM |
| hCA II | Subnanomolar |
| hCA IX | Subnanomolar |
| hCA XII | Subnanomolar |
The mechanism by which this compound inhibits carbonic anhydrases involves binding to the active site of the enzyme. High-resolution X-ray crystallography has provided insights into the binding interactions, revealing specific hydrogen bonding and hydrophobic interactions that stabilize the inhibitor in the active site .
Case Study 1: In Vivo Efficacy
A study investigated the in vivo efficacy of thiophene sulfonamides in a mouse model of tumor growth. The administration of these compounds resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of CA IX, which is overexpressed in many tumors .
Case Study 2: Cardiovascular Applications
Another study explored the use of thiophene derivatives as allosteric modulators for adenosine receptors involved in cardiac arrhythmias. The compound demonstrated a favorable profile in modulating receptor activity without major side effects, suggesting potential therapeutic applications in treating heart conditions .
Q & A
Basic: What synthetic methodologies are recommended for N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, and how can purity be ensured?
Answer:
The compound is synthesized via multi-step reactions involving:
- Pyridazine-thiophene coupling under Pd-catalyzed cross-coupling conditions .
- Sulfonamide formation using thiophene-2-sulfonyl chloride and aryl amines in anhydrous DMF or THF .
Key parameters: - Temperature control (60–80°C for coupling; 0–5°C for sulfonylation).
- Solvent choice (DMF for solubility, THF for steric hindrance mitigation).
Purity validation: - HPLC (C18 column, 90:10 acetonitrile/water, 1 mL/min flow rate) .
- NMR (¹H/¹³C for functional group confirmation; DMSO-d₆ solvent) .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation combines:
- X-ray crystallography (1.53 Å resolution) to determine bond angles and dihedral angles between pyridazine, thiophene, and sulfonamide groups .
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 451.2) .
Key structural data (from ):
| Parameter | Value |
|---|---|
| Molecular formula | C₁₃H₁₀N₂O₃S₃ |
| SMILES | O=C3SC=C(c2cc(NS(=O)(=O)c1sccc1)ccc2)N3 |
| X-ray resolution | 1.53 Å |
Advanced: What experimental strategies resolve contradictions in reported biological activities (e.g., BRD4 inhibition vs. antimicrobial effects)?
Answer:
Contradictions arise from assay conditions or target promiscuity. Mitigation strategies include:
- Dose-response profiling (IC₅₀ for BRD4: 0.2–0.5 μM vs. MIC for bacteria: >50 μM ).
- Selectivity screening using kinase panels or thermal shift assays to identify off-target interactions .
- Structural analogs : Compare with N-[3-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide (PDB: 6P05) to isolate sulfonamide-specific effects .
Advanced: How does the methanesulfonyl group influence binding to the BRD4 bromodomain?
Answer:
The methanesulfonyl group enhances:
- Hydrogen bonding : Sulfonyl oxygen interacts with Asn140 and Tyr97 in BRD4 .
- Hydrophobic packing : Methyl group stabilizes the acetyl-lysine binding pocket.
Validation methods: - Molecular docking (Glide SP/XP scoring) .
- Isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy .
Advanced: What computational and experimental approaches optimize this compound’s pharmacokinetic profile?
Answer:
- LogP reduction : Introduce polar groups (e.g., hydroxyl) to lower calculated LogP from 3.2 to <2.5 .
- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., sulfonamide hydrolysis) .
- Permeability : Caco-2 cell assays with Papp <1 × 10⁻⁶ cm/s indicate poor absorption; prodrug strategies (e.g., esterification) improve results .
Basic: What are the compound’s stability profiles under varying conditions?
Answer:
- Thermal stability : Decomposes at >150°C (TGA analysis) .
- Photostability : Degrades under UV light (λ = 254 nm) within 48 hours; store in amber vials .
- pH stability : Stable at pH 4–8 (HPLC monitoring; degradation via sulfonamide cleavage at pH <2) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
SAR studies focus on:
- Pyridazine substitution : 6-Methanesulfonyl enhances BRD4 affinity vs. 6-ethoxy (ΔΔG = -2.3 kcal/mol) .
- Thiophene modification : 2-Sulfonamide critical for activity; 3-substitution reduces potency by 10-fold .
Table: Activity of Key Derivatives
| Derivative | BRD4 IC₅₀ (μM) | LogP |
|---|---|---|
| Parent compound | 0.35 | 3.2 |
| 6-Ethoxy-pyridazine | 1.8 | 3.5 |
| Thiophene-3-sulfonamide | >10 | 2.9 |
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
